molecular formula C10H8N2O2 B6260649 2-methylquinazoline-4-carboxylic acid CAS No. 7671-97-8

2-methylquinazoline-4-carboxylic acid

Cat. No.: B6260649
CAS No.: 7671-97-8
M. Wt: 188.18 g/mol
InChI Key: XYVJAYUJAJRFLR-UHFFFAOYSA-N
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Description

2-Methylquinazoline-4-carboxylic acid is a heterocyclic compound featuring a quinazoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylquinazoline-4-carboxylic acid typically involves the reaction of 2-aminobenzoic acid with acyl chlorides and aromatic or aliphatic amines in the presence of catalysts such as SO3H-functionalized Brønsted acid ionic liquids under microwave irradiation . Another method involves the condensation of 2-methylquinoline-4-carboxylic acids with aromatic aldehydes in the presence of acetic anhydride or piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, focusing on optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

    Condensation Reactions: With aromatic aldehydes to form 2-styrylquinoline-4-carboxylic acids.

    Oxidation and Reduction Reactions: Specific details on these reactions are not extensively documented, but they are common for compounds with similar structures.

Common Reagents and Conditions

    Condensation: Acetic anhydride or piperidine as catalysts.

    Oxidation and Reduction: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

    2-Styrylquinoline-4-carboxylic acids: Formed from condensation reactions with aromatic aldehydes.

Scientific Research Applications

2-Methylquinazoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-4-carboxylic acid
  • Quinoxaline derivatives
  • Quinazolinone derivatives

Uniqueness

2-Methylquinazoline-4-carboxylic acid is unique due to its specific quinazoline ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique scaffold for developing new pharmaceuticals and materials with specific desired properties .

Properties

CAS No.

7671-97-8

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-11-8-5-3-2-4-7(8)9(12-6)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

XYVJAYUJAJRFLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)C(=O)O

Purity

95

Origin of Product

United States

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